
1H-Indole-3-carbonitrile, 1,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carbonitrile, 1,5-dimethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-3-carbonitrile, 1,5-dimethyl-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole core . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. For example, using methanesulfonic acid under reflux conditions in methanol can yield high-purity indole derivatives .
Chemical Reactions Analysis
1H-Indole-3-carbonitrile, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Major products formed from these reactions include substituted indoles, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
1H-Indole-3-carbonitrile, 1,5-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various biologically active compounds.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carbonitrile, 1,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like glycogen synthase kinase 3β (GSK-3) or inosine monophosphate dehydrogenase (IMPDH), leading to various biological effects . The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
1H-Indole-3-carbonitrile, 1,5-dimethyl- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: Used in the synthesis of biologically active molecules.
5-Cyanoindole: Known for its applications in medicinal chemistry.
The uniqueness of 1H-Indole-3-carbonitrile, 1,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,5-dimethylindole-3-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-8-3-4-11-10(5-8)9(6-12)7-13(11)2/h3-5,7H,1-2H3 |
InChI Key |
HPMXXIBWBXJRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
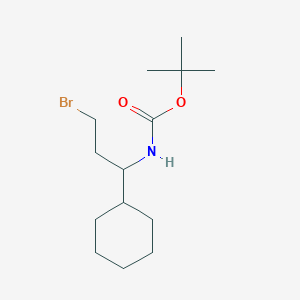
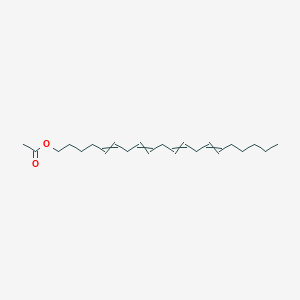
![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
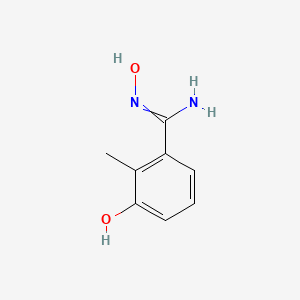
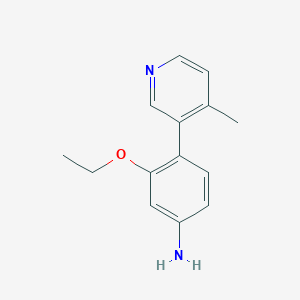
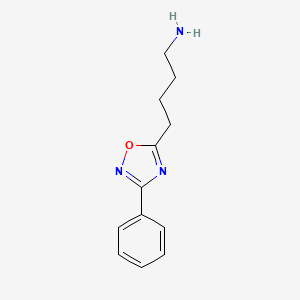
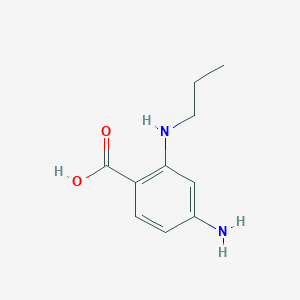
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)
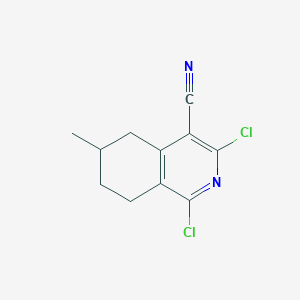
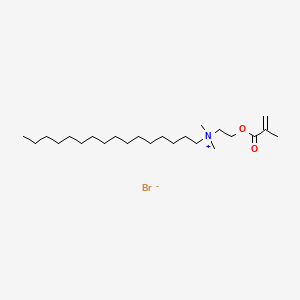

![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
